

Pimozide-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: Pimozide-d4

Cat. No.: B8089343

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In-Depth Technical Guide to Pimozide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pimozide-d4**, a deuterated analog of the antipsychotic drug Pimozide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, its role in analytical methodologies, and the biological pathways of its parent compound.

Core Compound Specifications

Pimozide-d4 is a stable, isotopically labeled form of Pimozide, which is primarily utilized as an internal standard in quantitative bioanalysis. The incorporation of four deuterium atoms results in a higher molecular weight than the parent compound, allowing for its distinct detection in mass spectrometry-based assays.

Property	Value	Source
CAS Number	1803193-57-8	[1]
Molecular Formula	C ₂₈ H ₂₅ D ₄ F ₂ N ₃ O	[1][2]
Molecular Weight	465.57 g/mol	[1]
Parent Compound	Pimozide	[2]
Synonym	1-[1-[4-(4-fluorophenyl)-4-(4-fluorophenyl-2,3,5,6-d4)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one	[1]

Role in Quantitative Analysis: Experimental Protocol

Deuterated standards like **Pimozide-d4** are crucial for correcting variations in sample preparation and instrument response in quantitative mass spectrometry. While specific protocols for **Pimozide-d4** are not extensively published, its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Pimozide in biological matrices is a primary application.

Below is a generalized, yet detailed, experimental protocol for the analysis of Pimozide using **Pimozide-d4** as an internal standard, based on established methods for similar small molecules.

Objective: To quantify the concentration of Pimozide in human plasma using LC-MS/MS with **Pimozide-d4** as an internal standard.

Materials:

- Pimozide analytical standard
- **Pimozide-d4** (internal standard)
- Human plasma (blank)

- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Solid Phase Extraction (SPE) cartridges

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

- Standard and Internal Standard Preparation:
 - Prepare stock solutions of Pimozide and **Pimozide-d4** in methanol at a concentration of 1 mg/mL.
 - Prepare a series of working standard solutions of Pimozide by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
 - Prepare a working internal standard solution of **Pimozide-d4** at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
- Sample Preparation (Plasma):
 - To 100 μ L of plasma sample, add 10 μ L of the **Pimozide-d4** working internal standard solution.
 - Add 200 μ L of acetonitrile to precipitate proteins.
 - Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
 - Alternatively, for cleaner samples, perform a solid-phase extraction (SPE).

- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate Pimozide from matrix components.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
 - Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Pimozide and **Pimozide-d4**. The exact m/z values would be:
 - Pimozide: $[M+H]^+ \rightarrow$ fragment ion
 - **Pimozide-d4**: $[M+H+4]^+ \rightarrow$ corresponding fragment ion
 - Optimize collision energy and other MS parameters for maximum signal intensity.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of Pimozide to **Pimozide-d4** against the concentration of the Pimozide standards.
 - Determine the concentration of Pimozide in the plasma samples from the calibration curve.

Synthesis of Pimozide-d4

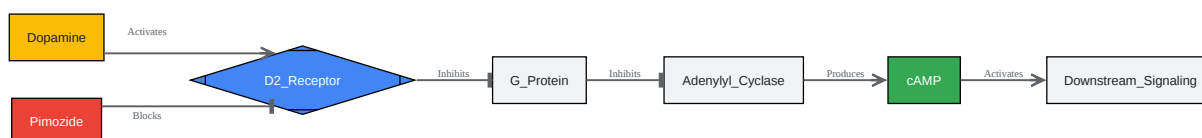
A patented method describes the synthesis of **Pimozide-d4** from 4-fluorobromobenzene-d4 through an eight-step reaction process. This method is designed to produce a high yield and purity of the target compound with high isotopic abundance, making it suitable for clinical pharmacokinetic research.[3] The process involves the preparation of a Grignard reagent from 4-fluorobromobenzene-d4, followed by a series of reactions to build the final **Pimozide-d4** molecule.[3]

Biological Signaling Pathways of Pimozide

As **Pimozide-d4** is biologically equivalent to Pimozide in its mechanism of action, understanding the signaling pathways of the parent compound is essential. Pimozide is a potent dopamine receptor antagonist and has also been shown to inhibit STAT3 signaling.

Dopamine Receptor Antagonism

Pimozide primarily exerts its antipsychotic effects by blocking dopamine D2 receptors in the brain.[4] This antagonism helps to modulate dopaminergic neurotransmission, which is often dysregulated in conditions like schizophrenia and Tourette's syndrome.

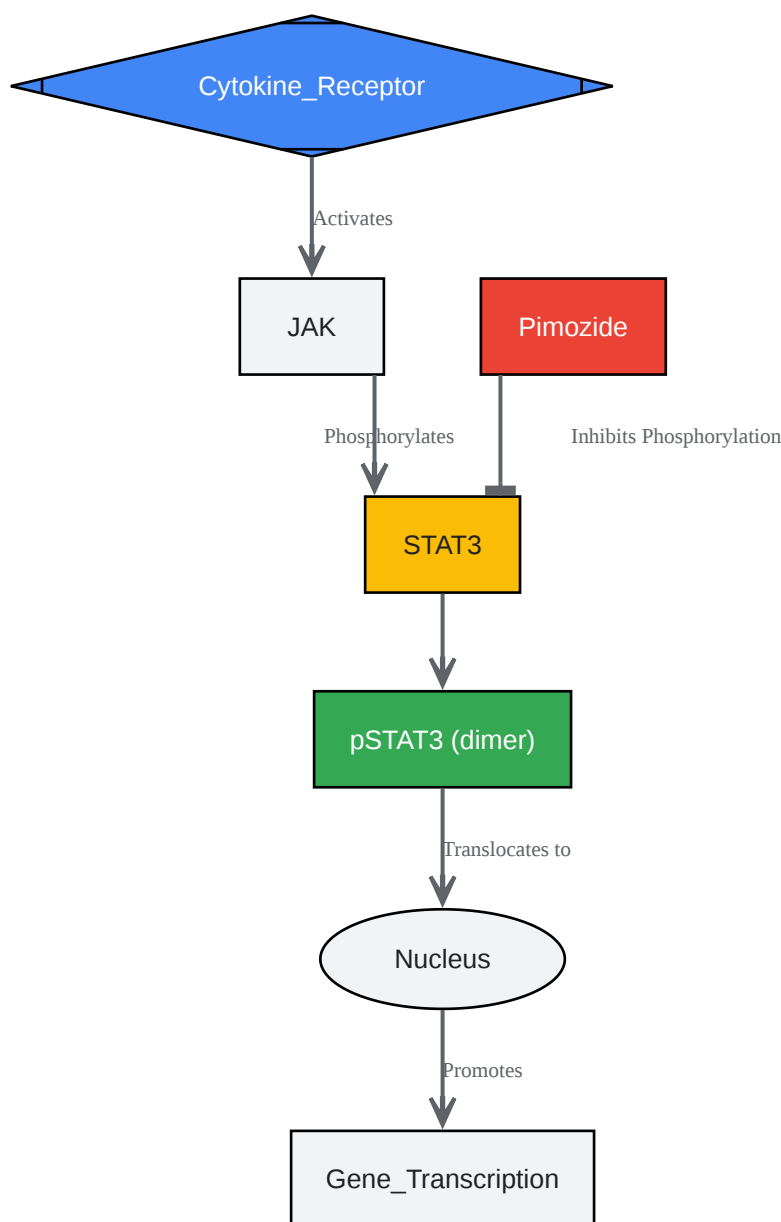


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Caption: Pimozide blocks dopamine D2 receptors, inhibiting downstream signaling.

STAT3 Signaling Inhibition

Recent research has identified Pimozide as an inhibitor of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. STAT3 is a transcription factor that plays a key role in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. Pimozide has been shown to reduce the phosphorylation of STAT3, thereby inhibiting its activity.



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Caption: Pimozide inhibits the phosphorylation and activation of STAT3.

Conclusion

Pimozide-d4 is an indispensable tool for the accurate quantification of Pimozide in biological samples, enabling precise pharmacokinetic and clinical studies. The understanding of Pimozide's dual action on dopamine receptors and the STAT3 signaling pathway opens avenues for its therapeutic application beyond psychiatry, particularly in oncology. This guide provides the foundational technical information required for researchers and drug development

professionals to effectively utilize **Pimozide-d4** and to further explore the therapeutic potential of Pimozide.

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